molecular formula C22H19NO2 B2693552 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 721413-92-9

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2693552
CAS No.: 721413-92-9
M. Wt: 329.399
InChI Key: ATJAFMBXOWIHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Acridine-Based Compounds

The exploration of acridine derivatives began with Carl Gräbe and Heinrich Caro’s isolation of acridine from coal tar in 1870. Early synthetic methods, such as the Bernthsen acridine synthesis (1883), enabled the production of acridine scaffolds by condensing diphenylamine with carboxylic acids in the presence of zinc chloride. These foundational studies revealed acridine’s planar aromatic structure, which later became critical for its intercalation properties in DNA. By the mid-20th century, acridine derivatives like proflavine were utilized as antiseptics, setting the stage for medicinal applications. The discovery of DNA-intercalating agents such as amsacrine in the 1970s marked a pivotal shift toward oncology research, highlighting acridines’ potential as antitumor agents.

Emergence of Tetrahydroacridines in Medicinal Chemistry

Tetrahydroacridines, characterized by a partially saturated acridine core, gained prominence in the 1980s with the development of tacrine, a acetylcholinesterase inhibitor for Alzheimer’s disease. Unlike fully aromatic acridines, tetrahydroacridines exhibit enhanced conformational flexibility, enabling improved binding to enzymatic targets. Structural modifications, such as the introduction of methyl or methoxy groups at specific positions, were shown to modulate pharmacokinetic properties and target selectivity. For instance, 5,8-dimethoxy-1,2,3,4-tetrahydroacridine demonstrated selective inhibition of acetylcholinesterase over butyrylcholinesterase, underscoring the role of substituents in biological activity.

Significance of 4-Benzylidene Derivatives in Pharmaceutical Research

The incorporation of a benzylidene moiety at the 4-position of tetrahydroacridines represents a strategic modification to enhance lipophilicity and π-π stacking interactions with biological targets. In 4-benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, the benzylidene group increases planar surface area, potentially improving DNA intercalation or enzyme binding. Additionally, the carboxylic acid at position 9 introduces hydrogen-bonding capabilities, which may augment interactions with polar residues in enzyme active sites. Comparative studies of acridine derivatives suggest that such structural tweaks can significantly alter bioavailability and target affinity, as seen in bis-acridine analogues with elongated spacers showing superior DNA bis-intercalation.

Table 1: Structural Modifications in Tetrahydroacridine Derivatives

Derivative Substituent Position Key Modification Biological Impact
Tacrine 1,2,3,4 Amino group Acetylcholinesterase inhibition
5,8-Dimethoxy-tetrahydroacridine 5,8 Methoxy groups Enhanced selectivity for AChE
4-Benzylidene derivative 4,9 Benzylidene, carboxylic acid Improved binding affinity

Current Research Landscape and Challenges

Recent studies focus on optimizing this compound for targeted therapies. Key challenges include:

  • Solubility Limitations : The hydrophobic benzylidene group reduces aqueous solubility, necessitating prodrug strategies or nanocarrier systems.
  • Selectivity Optimization : While the compound shows promise in in vitro models, achieving specificity for cancer cells over healthy tissues remains unresolved.
  • Synthetic Complexity : Multi-step syntheses involving Friedländer or Lehmstedt-Tanasescu reactions hinder large-scale production. Emerging strategies include hybrid molecules combining tetrahydroacridine scaffolds with known chemotherapeutic agents (e.g., anthracyclines) to synergize DNA intercalation and topoisomerase inhibition.

Properties

IUPAC Name

(4Z)-4-benzylidene-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO2/c1-14-11-16(13-15-7-3-2-4-8-15)21-18(12-14)20(22(24)25)17-9-5-6-10-19(17)23-21/h2-10,13-14H,11-12H2,1H3,(H,24,25)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJAFMBXOWIHEQ-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C/C(=C/C2=CC=CC=C2)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 2-methyl-1,2,3,4-tetrahydroacridine with benzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms the benzylidene derivative. The subsequent introduction of the carboxylic acid group can be achieved through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes and continuous flow reactors can be employed to enhance yield and purity. The use of automated systems ensures consistent reaction conditions, reducing the risk of impurities and side reactions.

Chemical Reactions Analysis

Types of Reactions

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different properties.

    Reduction: Reduction reactions can be used to modify the benzylidene group or to reduce the carboxylic acid to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Neuropharmacology

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives have been studied for their potential neuroprotective effects. Research indicates that compounds with similar structures exhibit activity against neurodegenerative diseases such as Alzheimer’s. For instance, derivatives of the tetrahydroacridine family have shown promise in enhancing cognitive function by modulating cholinergic pathways .

Antioxidant Activity

Recent studies have explored the antioxidant properties of this compound. The conjugation of 4-benzylidene derivatives with other bioactive molecules has led to the development of multitarget drugs that can combat oxidative stress associated with various diseases . This application is particularly relevant in the context of age-related disorders.

Drug Design and Delivery

The design principles surrounding this compound align with the concepts of soft drug design. This approach focuses on creating drugs that are pharmacologically active but can be metabolically deactivated after fulfilling their therapeutic role. This strategy minimizes side effects and enhances safety profiles .

Case Study 1: Cognitive Enhancement

A study published in Molecular Pharmacology examined the effects of a tetrahydroacridine derivative on cognitive function in animal models of Alzheimer’s disease. The results indicated significant improvements in memory retention and learning capabilities, attributed to enhanced cholinergic signaling pathways .

Case Study 2: Antioxidant Properties

In another investigation, researchers synthesized a series of compounds based on the tetrahydroacridine framework and evaluated their antioxidant capabilities using various assays. One compound demonstrated a remarkable ability to scavenge free radicals and protect neuronal cells from oxidative damage, suggesting potential applications in neuroprotection .

Comparative Analysis Table

Application AreaCompound ActivityReference
NeuropharmacologyEnhances cognitive function
Antioxidant ActivityScavenges free radicals
Drug DesignSoft drug design principles

Mechanism of Action

The mechanism by which 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid exerts its effects is largely dependent on its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes by binding to their active sites, thereby altering cellular pathways and functions.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Tetrahydroacridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid 4-(Benzylidene), 2-methyl C22H19NO2 337.4 Central compound; benzylidene enhances lipophilicity
4-(4-Chlorobenzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid 4-(4-Cl-benzylidene) C21H16ClNO2 349.8 Chlorine substituent improves metabolic stability
4-(3,4,5-Trimethoxyphenyl)methylidene analog 4-(3,4,5-OMe3-benzylidene) C24H23NO5 405.4 Methoxy groups enhance solubility and potential CNS penetration
2-tert-Butyl-4-(4-methoxyphenyl)methylidene analog 2-tert-butyl, 4-(4-OMe-benzylidene) C26H27NO3 401.5 Bulky tert-butyl group may influence steric interactions
2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid No benzylidene, 2-methyl C15H15NO2 241.3 Base structure; highlights role of benzylidene in modifying properties

Pharmacological Potential

  • Acetylcholinesterase inhibition : Structural analogs like 7,7′-bis-tetrahydroacridines show promise in Alzheimer’s disease research due to their ability to cross the blood-brain barrier .
  • Anticancer activity : Derivatives with electron-withdrawing groups (e.g., 7-fluoro or 7-chloro) exhibit cytotoxic effects in vitro .

Physicochemical Properties

  • Methoxy or carboxylic acid substituents (e.g., 4-carboxyphenyl analog) can counteract this by introducing polar groups .
  • Thermal Stability : Melting points for benzylidene derivatives range from 286–287°C (7-chloro analog) to higher values for trimethoxy-substituted compounds .

Biological Activity

4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid (commonly referred to as BTA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of BTA, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

BTA is characterized by its complex structure, which includes an acridine core modified with a benzylidene group and a carboxylic acid functionality. The molecular formula is C18H17NC_{18}H_{17}N with a molecular weight of approximately 265.34 g/mol. The presence of the tetrahydroacridine moiety contributes to its biological activity, particularly in neuropharmacological contexts.

Antioxidant Activity

Research indicates that BTA exhibits significant antioxidant properties. A study demonstrated that BTA can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for neuroprotective effects, particularly in conditions associated with oxidative damage such as Alzheimer's disease.

Anti-inflammatory Effects

BTA has been shown to possess anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it may alleviate inflammatory disorders. The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in chronic inflammatory diseases.

Neuroprotective Effects

One of the most promising aspects of BTA is its neuroprotective potential. In various models of neurodegeneration, BTA demonstrated the ability to enhance neuronal survival and function. For example, it has been reported to protect against neuronal cell death induced by amyloid-beta toxicity, a hallmark of Alzheimer's disease.

The precise mechanisms through which BTA exerts its biological effects are still being elucidated. However, several pathways have been identified:

  • Inhibition of Acetylcholinesterase (AChE) : BTA has shown competitive inhibition against AChE, which may enhance cholinergic neurotransmission and improve cognitive function.
  • Modulation of Neurotransmitter Systems : There is evidence suggesting that BTA influences dopaminergic and serotonergic systems, contributing to its neuroprotective effects.
  • Reduction of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes, BTA mitigates oxidative damage in neuronal tissues.

Case Studies and Research Findings

  • Neuroprotection Against Amyloid-Beta Toxicity :
    • A study conducted by researchers demonstrated that BTA significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to amyloid-beta. The protective effect was attributed to both antioxidant activity and AChE inhibition .
  • Anti-inflammatory Mechanism :
    • In a model of lipopolysaccharide-induced inflammation, BTA treatment resulted in decreased levels of TNF-alpha and IL-6 in cultured macrophages. This suggests that BTA may be beneficial in managing inflammatory conditions .
  • Cytotoxicity Profile :
    • The cytotoxic effects of BTA were assessed against various cancer cell lines. Results indicated selective cytotoxicity towards certain tumor cells while sparing normal cells, highlighting its potential as an anticancer agent .

Data Tables

Biological ActivityModel/SystemObserved EffectReference
AntioxidantSH-SY5Y cellsReduced oxidative stress
Anti-inflammatoryMacrophagesDecreased cytokine production
NeuroprotectionNeuronal modelsEnhanced cell survival against amyloid-beta
CytotoxicityCancer cell linesSelective cytotoxicity observed

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Benzylidene-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted acridine precursors with benzaldehyde derivatives under acidic or thermal conditions. Purity optimization involves recrystallization using polar aprotic solvents (e.g., DMF or ethanol) and subsequent purification via column chromatography with silica gel (60–120 mesh). Analytical techniques like HPLC (C18 column, methanol/water gradient) and LC-MS are critical for verifying purity (>95%) . Computational reaction path search methods, such as quantum chemical calculations, can predict optimal reaction conditions (e.g., temperature, solvent polarity) to minimize side products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm substitution patterns and stereochemistry.
  • FT-IR for identifying carboxylic acid (-COOH) and imine (-C=N-) functional groups.
  • High-resolution mass spectrometry (HRMS) for exact mass validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve spatial conformation .
  • Solid-phase extraction (SPE) protocols using HLB cartridges can pre-concentrate the compound for trace analysis in complex matrices .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust .
  • Storage : Store in airtight containers at 2–8°C, away from light and oxidizing agents.
  • Disposal : Follow hazardous waste guidelines for acridine derivatives. Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported biological activities of this compound?

  • Methodological Answer : Molecular docking studies (using AutoDock Vina or Schrödinger Suite) can predict binding affinities to target proteins (e.g., acetylcholinesterase for Alzheimer’s research). Discrepancies in IC₅₀ values across studies may arise from variations in assay conditions (pH, temperature). Meta-analysis of raw data using cheminformatics tools (e.g., KNIME or Pipeline Pilot) can identify confounding variables . Comparative studies should standardize buffer systems and control groups to isolate compound-specific effects .

Q. What strategies address challenges in achieving enantiomeric purity during synthesis?

  • Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance enantioselectivity. Chiral stationary phase HPLC (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers. Circular dichroism (CD) spectroscopy validates optical purity. Dynamic kinetic resolution (DKR) under controlled pH (e.g., 6–7) may suppress racemization .

Q. How do solvent polarity and temperature influence cyclization efficiency in the synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, improving cyclization yields. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition. A Design of Experiments (DoE) approach using response surface methodology (RSM) optimizes these parameters. For example, a 2² factorial design can model interactions between solvent dielectric constant (ε) and temperature (T) .

Q. What in silico models predict the pharmacokinetic (ADME) properties of this compound?

  • Methodological Answer : SwissADME or ADMET Predictor™ software evaluates:

  • Lipophilicity (LogP via XLogP3 algorithm).
  • Blood-brain barrier (BBB) permeability using Molinspiration descriptors.
  • Metabolic stability via cytochrome P450 (CYP) isoform binding simulations.
    Experimental validation via Caco-2 cell monolayer assays confirms predicted intestinal absorption .

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

  • Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and use multiple assays (MTT, LDH, Annexin V) to cross-validate results. Contradictions may arise from differential expression of efflux pumps (e.g., P-glycoprotein). Co-administration with inhibitors like verapamil isolates compound-specific toxicity. Transcriptomic profiling (RNA-seq) identifies cell line-specific resistance mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.